molecular formula C23H25FN6O B12718208 Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl- CAS No. 148680-54-0

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl-

Cat. No.: B12718208
CAS No.: 148680-54-0
M. Wt: 420.5 g/mol
InChI Key: RSERVYLWROHEFY-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl- is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the 4-fluorophenyl and piperazinyl moieties through nucleophilic substitution reactions.

    Methylation: Addition of methyl groups to specific positions on the molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

    Agriculture: Possible applications as agrochemicals or pesticides.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one Derivatives: Other derivatives with different substituents may exhibit similar biological activities.

    Triazine Compounds: Compounds with a triazine core structure but different functional groups.

Uniqueness

The unique combination of functional groups in Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl- may confer specific biological activities and therapeutic potential that distinguish it from other similar compounds.

Properties

CAS No.

148680-54-0

Molecular Formula

C23H25FN6O

Molecular Weight

420.5 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methyl-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C23H25FN6O/c1-17-25-29(16-27-11-13-28(14-12-27)20-9-7-19(24)8-10-20)23(31)22-15-21(26-30(17)22)18-5-3-2-4-6-18/h2-10,22H,11-16H2,1H3

InChI Key

RSERVYLWROHEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2N1N=C(C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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